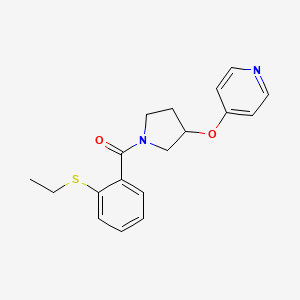![molecular formula C9H4F4N2O2 B2915719 6-Fluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine-3-carboxylic acid CAS No. 1482175-00-7](/img/structure/B2915719.png)
6-Fluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine-3-carboxylic acid is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Synthesis Analysis
The synthesis of imidazopyridine scaffolds like this compound can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .作用機序
Target of Action
Similar compounds have been shown to inhibit proteins modified by prenyl transferases, such as rab11a, rap1a/rap1b, and ras .
Mode of Action
It is likely that it interacts with its targets by binding to their active sites, thereby inhibiting their function .
Biochemical Pathways
Given its potential targets, it may impact the signaling pathways associated with these proteins .
Pharmacokinetics
Similar compounds have shown pharmacokinetic profiles compatible with once-daily dosing .
Result of Action
Similar compounds have shown significant reduction of bacterial load in an acute tb mouse model .
実験室実験の利点と制限
FTI-276 has several advantages for lab experiments. It is a highly specific inhibitor of farnesyltransferase and beta-secretase enzymes, making it an effective tool for investigating their roles in disease. FTI-276 is also relatively easy to synthesize and purify, making it accessible for use in a variety of experiments.
However, there are also limitations to the use of FTI-276 in lab experiments. It has been found to have poor solubility in water, which can limit its bioavailability and effectiveness. Additionally, FTI-276 has been found to have low stability in biological systems, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for research involving FTI-276. One area of interest is the development of more stable and bioavailable analogs of FTI-276. Another area of interest is the investigation of FTI-276 in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its effectiveness in cancer treatment.
In Alzheimer's disease research, future directions include the investigation of FTI-276 in combination with other therapies, such as anti-inflammatory drugs, to reduce cognitive decline. Additionally, the investigation of FTI-276 in animal models of other neurodegenerative diseases, such as Parkinson's disease, may provide insights into its potential therapeutic applications beyond Alzheimer's disease.
合成法
FTI-276 can be synthesized through a multi-step process involving the reaction of 2,3-dichloropyridine with trifluoromethylamine, followed by the addition of 6-fluoroimidazo[1,2-A]pyridine-3-carboxylic acid. The resulting product is then purified using column chromatography to obtain pure FTI-276.
科学的研究の応用
FTI-276 has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer and Alzheimer's disease. In cancer research, FTI-276 has been found to inhibit the activity of farnesyltransferase, an enzyme that is involved in the regulation of cell growth and proliferation. This inhibition leads to the suppression of tumor growth and has been shown to be effective in preclinical studies.
In Alzheimer's disease research, FTI-276 has been found to inhibit the activity of beta-secretase, an enzyme that is involved in the formation of amyloid plaques in the brain. These plaques are a hallmark of Alzheimer's disease and their inhibition has been shown to be effective in reducing cognitive decline in animal models.
Safety and Hazards
The safety data sheet for a similar compound, 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .
特性
IUPAC Name |
6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F4N2O2/c10-4-1-2-5-14-7(9(11,12)13)6(8(16)17)15(5)3-4/h1-3H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEPRFIPBFWZKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1F)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


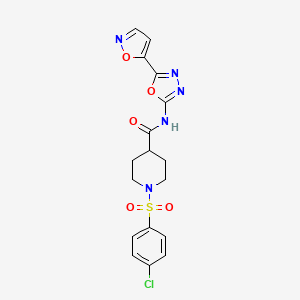
![(2E)-1-(Fur-2-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B2915642.png)
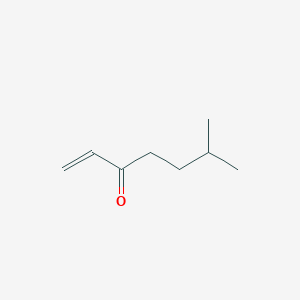
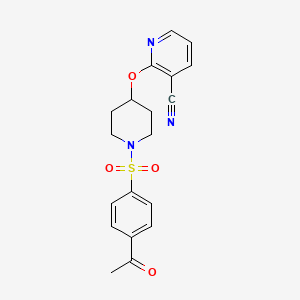
![2-Fluoro[1,1'-biphenyl]-4-yl 4-(acetylamino)benzenesulfonate](/img/structure/B2915645.png)
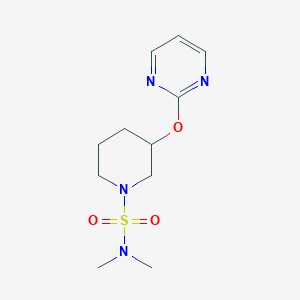
![2-[(4-Chlorophenyl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2915648.png)
![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2915650.png)
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2915652.png)
![1-(2-chloropyridin-3-yl)sulfonyl-N-[2,2,2-trifluoro-1-(4-methylphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2915653.png)

![5-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2915657.png)
